molecular formula C₁₇H₃₂O B1144998 2-Heptadecyn-1-ol CAS No. 2833-98-9

2-Heptadecyn-1-ol

Cat. No.: B1144998
CAS No.: 2833-98-9
M. Wt: 252.44
Attention: For research use only. Not for human or veterinary use.
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Description

2-Heptadecyn-1-ol is a long-chain fatty alcohol with the molecular formula C17H32O. It is characterized by the presence of a triple bond between the second and third carbon atoms in the heptadecyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptadecyn-1-ol can be synthesized through several methods. One common approach involves the reaction of heptadec-2-yne with a suitable reducing agent to yield the desired alcohol. Another method includes the hydroboration-oxidation of heptadec-2-yne, where the alkyne is first hydroborated and then oxidized to form the alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is then purified through distillation or recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2-Heptadecyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Heptadecyn-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Heptadecyn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The triple bond in the heptadecyl chain can undergo chemical modifications, leading to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Heptadecyn-1-ol is unique due to its specific position of the triple bond and the hydroxyl group, which confer distinct chemical reactivity and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

heptadec-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKWEIAJLAZTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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